molecular formula C17H19NO B184413 N-(2,5-dimethylphenyl)-4-ethylbenzamide CAS No. 571174-68-0

N-(2,5-dimethylphenyl)-4-ethylbenzamide

Cat. No.: B184413
CAS No.: 571174-68-0
M. Wt: 253.34 g/mol
InChI Key: HTHXIGCTNVELLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-Dimethylphenyl)-4-ethylbenzamide is a benzamide derivative featuring a 2,5-dimethyl-substituted anilide moiety and a 4-ethyl substituent on the benzamide ring. The compound’s activity is likely influenced by the electronic and steric effects of its substituents, as well as its lipophilicity, which affects membrane permeability and target binding .

Properties

CAS No.

571174-68-0

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-ethylbenzamide

InChI

InChI=1S/C17H19NO/c1-4-14-7-9-15(10-8-14)17(19)18-16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

HTHXIGCTNVELLA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Limitations

  • Optimal Substituent Positioning : 2,5-dimethyl substitution on the anilide ring maximizes PET-inhibiting activity across carboxamide derivatives, regardless of the core structure (naphthalene vs. benzene) .
  • Lipophilicity vs. Electronic Effects : While EWGs enhance target binding, EDGs like ethyl improve bioavailability, highlighting a trade-off in design .
  • Limitations: Direct data on the target compound’s activity is absent in the evidence.

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